methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Overview
Description
“Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate” is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 . It is used for research purposes .
Synthesis Analysis
A series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylic acids were synthesized with the aim of establishing a structure-analgesic activity relationship . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .Molecular Structure Analysis
The structure of “methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate” was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis . The multiplets of the 7-1-1 and 8-I-I protons, which are characterized by the presence of two vicinal SSCCs, were differentiated by means of spectra of double resonance with 6-H .Chemical Reactions Analysis
The multiplets of the 7-1-1 and 8-I-I protons, which are characterized by the presence of two vicinal SSCCs, were differentiated by means of spectra of double resonance with 6-H .Scientific Research Applications
- Field : Drug research and development .
- Application : 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- Methods : Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
- Results : This class of compounds has been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
- Field : Natural products and drugs .
- Application : Indoles are important types of molecules and natural products and play a main role in cell biology .
- Methods : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
- Field : Organic chemistry .
- Application : This compound is interesting due to its reactivity .
- Methods : It has been shown that the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .
- Results : The results of these reactions can be used to synthesize other compounds .
4-Hydroxy-2-quinolones
Indole Derivatives
2-Methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- Field : Material Science .
- Application : This compound is used in the development of UV curable resins for exterior coating applications .
- Methods : The compound is typically mixed with other materials and then exposed to UV light, which initiates a chemical reaction that hardens the resin .
- Results : The resulting coatings are durable and resistant to environmental conditions, making them ideal for use in exterior applications .
- Field : Pharmaceutical Research .
- Application : These derivatives, especially those containing a fluorine atom, are known as highly effective antibiotics .
- Methods : The sulfur atom in the 2 position of the quinoline moiety improves antibacterial activity .
- Results : These compounds have shown promise in combating bacterial infections .
- Field : Medical Research .
- Application : This compound has shown anti-inflammatory and analgesic activities .
- Methods : The compound is typically administered in a controlled dosage to manage inflammation and pain .
- Results : The compound has a lower ulcerogenic index compared with indomethacin and celecoxib, making it a potentially safer alternative .
2-Hydroxy-2-methylpropiophenone
Derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid
(S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide
- Field : Organic Chemistry .
- Application : This compound is interesting due to its reactivity .
- Methods : The reaction of this compound with hydroxylamine hydrochloride in a glacial acetic acid affords 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .
- Results : The results of these reactions can be used to synthesize other compounds .
- Field : Organic Chemistry .
- Application : This compound is used in the synthesis of (4-Ethylamino-2-oxo-3-phenylcarbamoyl-pent-3-enyl)-carbamic acid tert-butyl ester .
- Methods : The compound is typically mixed with other materials and then exposed to certain conditions, which initiates a chemical reaction .
- Results : The resulting compounds are used in further chemical reactions .
3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide
properties
IUPAC Name |
methyl 2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6-3-4-13-7(5-6)12-9(14)8(10(13)15)11(16)17-2/h3-5,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEWYAMSCNPNRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149788 | |
Record name | Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001149788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
CAS RN |
1105189-76-1 | |
Record name | Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001149788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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